molecular formula C16H17N3O2 B2581466 N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 920253-53-8

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No. B2581466
CAS RN: 920253-53-8
M. Wt: 283.331
InChI Key: XQKRPJUSAPBMJZ-UHFFFAOYSA-N
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Description

“N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” is a complex organic compound. It contains a phenylpropyl group, which is a common moiety in organic chemistry, and a pyridin-3-yl group, which is a derivative of pyridine, a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely involve an amide linkage between the phenylpropyl group and the pyridin-3-yl group .


Chemical Reactions Analysis

The chemical reactions involving “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely depend on the specific conditions and reagents used. Amides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would depend on its specific structure. For example, amides generally have high boiling points due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis Approaches and Chemical Properties

  • A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating a high-yielding and operationally simple method, which can be beneficial for producing N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide and its derivatives (Mamedov et al., 2016).
  • Structural characterization of Cu(II) coordination polymers synthesized from N1,N2-di(pyridin-4-yl)oxalamide indicates a chain structure with hydrogen bonding and intermolecular interactions, forming an extended 2D network (Kuai et al., 2014).
  • Polymorphs of N,N′-bis(pyridin-3-ylmethyl)oxalamide exhibit unique crystalline structures and intermolecular interactions, emphasizing the significance of hydrogen bonding in molecular packing and structural arrangement (Jotani et al., 2016).

Catalytic and Ligand Applications

  • N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has proven to be an effective ligand for copper-catalyzed coupling reactions, displaying versatility in various coupling processes (Chen et al., 2023).
  • N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) is an apt promoter for Cu-catalyzed N-arylation of oxazolidinones and amides, indicating its potential in facilitating diverse N-arylation products (Bhunia et al., 2022).
  • N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid has been identified as an efficient ligand for CuI-catalyzed amination of aryl halides, enhancing the scope of catalysis in organic synthesis (Wang et al., 2015).

Material and Molecular Studies

  • Pyridyl-substituted oxalamides form supramolecular complexes with unique architectures and interactions, demonstrating their utility in constructing organized structures (Zeng et al., 2008).
  • The interaction of vanadium compounds with N1,N2-di(pyridin-4-yl)oxalamide results in trimeric and hexameric structures, highlighting its role in the formation of metal complexes (Maass et al., 2016).

Mechanism of Action

The mechanism of action of “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would depend on its intended use. For example, many drugs that contain a phenylpropyl group are used for their psychoactive effects .

Future Directions

The future directions for research on “N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide” would likely depend on its potential applications. For example, if it has medicinal properties, it could be studied for its potential use as a drug .

properties

IUPAC Name

N-(3-phenylpropyl)-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(16(21)19-14-9-5-10-17-12-14)18-11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRPJUSAPBMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-phenylpropyl)-N2-(pyridin-3-yl)oxalamide

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